Corticorelin

Receptor Pharmacology CRHR Binding Affinity Peptide Comparative Analysis

Native-sequence human CRH (hCRH) essential for translational research requiring authentic human receptor pharmacology. Unlike ovine CRH, its balanced CRHR1 (Ki=3.3 nM) and CRHR2 agonist profile eliminates species bias. Short ~9 min half-life enables precise pulsatile HPA studies with minimal carryover. The only CRH analog under clinical investigation for steroid-sparing PTBE treatment, with a unique anti-edema mechanism targeting vascular leakage and endothelial integrity. Select corticorelin for physiologically relevant, translationally valid research.

Molecular Formula C208H344N60O63S2
Molecular Weight 4757 g/mol
CAS No. 86784-80-7
Cat. No. B550021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticorelin
CAS86784-80-7
SynonymsHuman CRF;  Human corticotropin-releasing factor
Molecular FormulaC208H344N60O63S2
Molecular Weight4757 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
InChIInChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)/t106-,107-,108-,109-,110-,111-,112-,113+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,160-,161-,162-,163-,164-/m0/s1
InChIKeyGBONBLHJMVUBSJ-FAUHKOHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corticorelin (CAS 86784-80-7) Procurement Guide: A Synthetic hCRH Peptide for Diagnostic and Investigational Applications


Corticorelin (INN, trade name Xerecept) is a synthetic 41-amino acid peptide identical in sequence to human corticotropin-releasing hormone (hCRH) [1]. It functions as a potent agonist of the corticotropin-releasing hormone receptors (CRHR1 and CRHR2), stimulating the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary [1][2]. The compound is primarily utilized as a diagnostic agent for differentiating the source of ACTH-dependent Cushing's syndrome and is under clinical investigation for the treatment of peritumoral brain edema (PTBE), where its unique anti-edema mechanism may offer a steroid-sparing alternative [2][3].

Corticorelin's Non-Interchangeability: Why CRH Analogs Cannot Be Casually Substituted in Research and Clinical Protocols


Although corticorelin shares its mechanism of action with other members of the corticotropin-releasing hormone (CRH) peptide family, such as ovine CRH (oCRH), sauvagine, and urocortin, critical differences in receptor binding affinity, pharmacokinetic profile, and specific clinical utility preclude generic substitution [1]. For instance, the ovine analog, while more potent and longer-acting in some assays, is approved only for diagnostic use and has a distinct amino acid sequence that alters its immunoreactivity and metabolic stability [2]. The human sequence of corticorelin is essential for its investigation as a potential therapeutic in human peritumoral brain edema, where its interaction with the human blood-brain barrier and specific receptor subtypes may differ significantly from non-human analogs [3]. The following evidence quantifies these critical differentiators.

Corticorelin (hCRH) vs. Analogs: A Quantitative Comparative Evidence Guide for Scientific Procurement


Receptor Binding Profile: hCRH (Corticorelin) vs. oCRH and Urocortin

Corticorelin (human CRH) exhibits a distinct receptor binding profile compared to ovine CRH (oCRH) and urocortin. In a study using transiently transfected COS-M6 cells and stably transfected CHO cells, the binding affinity (Ki) of hCRH for the human CRHR1 receptor was 3.3 nM, while oCRH showed a Ki of 1.1 nM, indicating approximately 3-fold higher affinity for oCRH [1]. However, the functional cAMP response (EC50) for hCRH at hCRHR1 was 4 nM, demonstrating potent agonist activity [1]. Conversely, at the rat CRHR2α receptor, hCRH exhibited a Ki of 42 nM, whereas oCRH displayed a significantly lower affinity with a Ki of 230 nM, a 5.5-fold difference [1]. Urocortin (rat), a more potent CRHR2 agonist, had a Ki of 2.2 nM at rCRHR2α [1]. These data highlight that corticorelin (hCRH) is a balanced, potent agonist for both human CRHR1 and CRHR2, with a selectivity profile that is distinct from both the ovine analog and other family members.

Receptor Pharmacology CRHR Binding Affinity Peptide Comparative Analysis

Pharmacokinetic Profile: Human Corticorelin (hCRH) vs. Ovine Corticorelin (oCRH) Half-Life

The pharmacokinetic parameters of human-sequence corticorelin (hCRH) and ovine-sequence corticorelin (oCRH) differ significantly, influencing their utility in diagnostic and research settings. The elimination half-life for human corticorelin is reported as 9 minutes [1]. In contrast, the plasma half-life for ovine corticorelin (IR-corticorelin) is characterized by a biphasic profile with a fast component of 11.6 ± 1.5 minutes and a slow component of 73 ± 8 minutes [2]. This indicates that the ovine analog has a substantially longer terminal half-life, likely due to differences in peptide sequence and susceptibility to proteolytic degradation . The longer duration of action of oCRH has led to its commercial replacement of hCRH as a diagnostic agent for Cushing's syndrome, as a single injection provides a more prolonged and robust ACTH response .

Pharmacokinetics Peptide Stability Diagnostic Agent Comparison

Diagnostic Specificity: hCRH vs. oCRH in Cushing's Syndrome Differential Diagnosis

Both human and ovine corticorelin are used to differentiate pituitary from ectopic sources of ACTH in Cushing's syndrome. The diagnostic criterion is based on the plasma ACTH and cortisol response following intravenous administration. For ovine corticorelin (Acthrel), a 1 mcg/kg IV dose produces a maximal cortisol response and a significant ACTH response, with peak ACTH levels at 10-15 minutes post-dose [1][2]. A positive diagnosis of Cushing's disease (pituitary source) is made when there is a hyper-response, often defined as an ACTH increase of ≥35% and a cortisol increase of ≥20% from baseline [3]. In contrast, patients with ectopic ACTH secretion typically exhibit little to no response [2]. While human corticorelin (Xerecept) shares this diagnostic principle, the ovine form has become the clinical standard due to its greater potency and longer half-life, which provide a more robust and reliable test signal . Therefore, for diagnostic procurement, oCRH is the established standard, while hCRH may be procured for research into the human-specific HPA axis response.

Endocrinology Cushing's Syndrome Differential Diagnosis

Therapeutic Potential in Peritumoral Brain Edema (PTBE): Corticorelin's Steroid-Sparing Effect

Corticorelin (hCRH) is under clinical investigation for the treatment of peritumoral brain edema (PTBE), a condition typically managed with high-dose corticosteroids like dexamethasone. Unlike corticosteroids, which act via glucocorticoid receptors to reduce inflammation, corticorelin is hypothesized to reduce brain edema by directly acting on the blood-brain barrier to decrease vascular leakage and maintain endothelial cell integrity [1]. This unique mechanism offers the potential for a steroid-sparing effect, thereby avoiding the severe systemic side effects associated with long-term corticosteroid use. In two clinical studies in patients with PTBE, corticorelin demonstrated the potential to substantially reduce, or in some cases completely replace, steroid use [2]. This represents a clear therapeutic differentiation from both the diagnostic ovine analog and from standard-of-care corticosteroids.

Neuro-oncology Peritumoral Brain Edema Steroid-Sparing Therapy

Corticorelin (CAS 86784-80-7): Optimal Application Scenarios Based on Quantifiable Evidence


Human CRH Receptor Pharmacology Studies Requiring Balanced hCRHR1/2 Agonism

Corticorelin (hCRH) is the optimal choice for researchers investigating the native human corticotropin-releasing hormone receptor system. As demonstrated in Section 3, Evidence Item 1, corticorelin exhibits a balanced agonist profile at human CRHR1 (Ki = 3.3 nM, EC50 = 4 nM) and is a potent agonist at CRHR2, making it the most physiologically relevant ligand for studying human HPA axis regulation and stress responses in vitro and in vivo. The use of ovine CRH (oCRH) or urocortin would introduce species-specific bias in receptor binding and functional assays due to their distinct selectivity profiles (e.g., oCRH's 5.5-fold lower affinity for rCRHR2α compared to hCRH) [1].

Investigational Research into Steroid-Sparing Therapies for Peritumoral Brain Edema (PTBE)

Corticorelin is uniquely suited for translational research focused on developing non-steroidal treatments for PTBE. Evidence from clinical studies shows its potential to substantially reduce or replace corticosteroid use in PTBE patients, a benefit not achievable with ovine CRH or other CRH analogs [2]. Preclinical data support this application, showing corticorelin reduces vascular leakage and maintains endothelial cell integrity, mechanisms distinct from the anti-inflammatory action of corticosteroids [1]. This makes it a critical tool for studies on blood-brain barrier function in the context of brain tumors and for evaluating new therapeutic strategies aimed at reducing steroid-related toxicity.

Physiological Studies of the Human HPA Axis Where Rapid Peptide Clearance is Advantageous

For research protocols requiring a short-acting CRH stimulus, human corticorelin (hCRH) is the superior choice. With an elimination half-life of approximately 9 minutes, it allows for precise, time-controlled activation of the HPA axis with minimal carryover effects [3]. In contrast, ovine corticorelin (oCRH) has a significantly longer biphasic half-life (slow component ~73 minutes), which may complicate experimental designs requiring a brief, pulsatile stimulus [4]. This makes hCRH ideal for studies on the acute dynamics of ACTH and cortisol secretion, the pulsatile nature of CRH signaling, and for repeated-measures designs where washout periods are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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